![molecular formula C16H11F3N4O4S B2951812 ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955975-70-9](/img/structure/B2951812.png)
ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyrazole ring . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The pyrazole ring is a five-membered aromatic organic compound with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the pyrazole ring are key structural elements. The thiazole ring contains sulfur and nitrogen atoms, and the pyrazole ring contains nitrogen atoms . The presence of a nitrophenyl group, a trifluoromethyl group, and an ethyl carboxylate group further adds to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the available literature .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, the nitrophenyl-thiazol-pyrazole structure of our compound could be explored for potential antiviral applications, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
Compounds with a thiazole moiety have been associated with anti-inflammatory activity . The presence of the thiazol-2-yl group in the compound suggests that it may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases.
Anticancer Potential
The indole scaffold is known for its anticancer activity, and by analogy, the pyrazole ring present in our compound could be investigated for similar biological activities . The trifluoromethyl group could potentially enhance the compound’s ability to interact with various cancer cell targets.
Antimicrobial Efficacy
Thiazole derivatives have been recognized for their antimicrobial properties, including activity against resistant strains of bacteria . The compound’s structural features, such as the 3-nitrophenyl and trifluoromethyl groups, may contribute to its potential as an antimicrobial agent.
Neuroprotective Effects
Thiazoles have been linked to neuroprotective effects, which could be relevant in the context of neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and protect neural tissue could be a significant area of research.
Antitumor and Cytotoxic Activity
The thiazole ring is a common feature in several biologically active compounds with known antitumor and cytotoxic effects . The compound could be synthesized and screened for its potential to inhibit tumor growth and induce cytotoxicity in cancer cells.
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazoles and pyrazoles are found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . These compounds often bind with high affinity to multiple receptors .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, while others have antiviral or anticancer properties .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby stopping their growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary depending on their specific structure. For example, some thiazole derivatives are well absorbed in the gastrointestinal tract, while others are not .
Result of Action
The result of the action of these compounds can include the inhibition of bacterial growth, the killing of cancer cells, or the prevention of viral replication, among other effects .
Action Environment
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some thiazole derivatives are more effective at certain pH levels .
Propiedades
IUPAC Name |
ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O4S/c1-2-27-14(24)11-7-20-22(13(11)16(17,18)19)15-21-12(8-28-15)9-4-3-5-10(6-9)23(25)26/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZMYQPLQTJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)

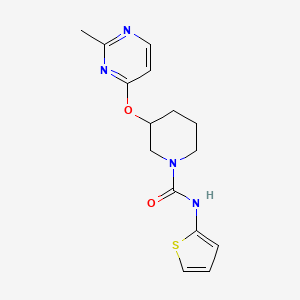
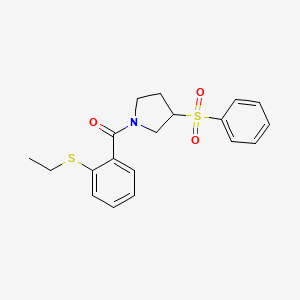
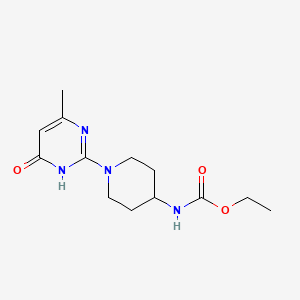
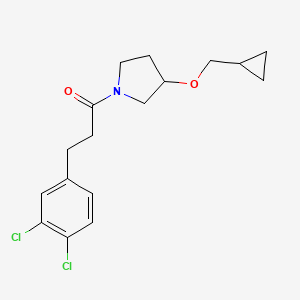
![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)
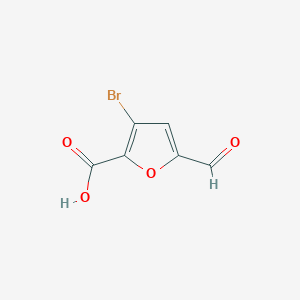
![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)
![2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile](/img/structure/B2951748.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2951749.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2951752.png)